7-chloro-N-(3-methylbutan-2-yl)quinolin-4-amine
Overview
Description
7-chloro-N-(3-methylbutan-2-yl)quinolin-4-amine is a versatile compound with a molecular formula of C14H17ClN2 and a molecular weight of 248.75 g/mol. This compound is primarily used in scientific research due to its unique properties, which allow for diverse applications ranging from drug development to catalysis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-chloro-N-(3-methylbutan-2-yl)quinolin-4-amine typically involves the amination of 4,7-dichloroquinoline with 3-methylbutan-2-amine . This reaction is often carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is then purified using standard techniques like recrystallization or column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as the use of environmentally friendly solvents and catalysts, can further optimize the industrial synthesis of this compound .
Chemical Reactions Analysis
Types of Reactions
7-chloro-N-(3-methylbutan-2-yl)quinolin-4-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Reagents like sodium hydride and alkyl halides are employed for nucleophilic substitution reactions.
Major Products
The major products formed from these reactions include quinoline N-oxides, tetrahydroquinoline derivatives, and various substituted quinoline compounds.
Scientific Research Applications
7-chloro-N-(3-methylbutan-2-yl)quinolin-4-amine has several scientific research applications:
Antimicrobial Activity: This compound has been studied for its potential as an antimicrobial agent.
Antimalarial Activity: Derivatives of this compound have been evaluated for their antimalarial activity against Plasmodium falciparum, the parasite responsible for the most lethal form of malaria.
Anticancer Activity: The compound’s derivatives have been explored for their anticancer properties, particularly against breast cancer (MCF-7), colon carcinoma (HCT-116), and cervical carcinoma (HeLa) cell lines.
Anti-inflammatory Activity: Quinoline derivatives are known for their anti-inflammatory properties and have been investigated for their potential to manage inflammation.
Mechanism of Action
The mechanism of action of 7-chloro-N-(3-methylbutan-2-yl)quinolin-4-amine involves its interaction with various molecular targets and pathways:
Antimicrobial Activity: The compound disrupts microbial cell membranes and inhibits essential enzymes, leading to cell death.
Antimalarial Activity: It interferes with the heme detoxification process in Plasmodium falciparum, thereby inhibiting the parasite’s growth.
Anticancer Activity: The compound induces apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation.
Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and modulates the activity of inflammatory enzymes.
Comparison with Similar Compounds
Similar Compounds
7-chloroquinoline: Shares the quinoline core structure but lacks the N-(3-methylbutan-2-yl) substituent.
4-aminoquinoline: Contains an amino group at the 4-position but lacks the chloro and N-(3-methylbutan-2-yl) substituents.
Chloroquine: A well-known antimalarial drug with a similar quinoline structure but different substituents.
Uniqueness
7-chloro-N-(3-methylbutan-2-yl)quinolin-4-amine is unique due to its specific combination of substituents, which confer distinct biological activities and chemical reactivity. This uniqueness makes it a valuable compound for various scientific research applications.
Properties
IUPAC Name |
7-chloro-N-(3-methylbutan-2-yl)quinolin-4-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17ClN2/c1-9(2)10(3)17-13-6-7-16-14-8-11(15)4-5-12(13)14/h4-10H,1-3H3,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSBVDOWKCDSPBL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C)NC1=C2C=CC(=CC2=NC=C1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.75 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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